

CAY10701: Not a CDK2 Inhibitor, Comparison Guide Not Applicable

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Compound of Interest

Compound Name: CAY10701

Cat. No.: B15606189

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Initial research into the compound **CAY10701**, with the aim of creating a comparative guide to other Cyclin-Dependent Kinase 2 (CDK2) inhibitors, has revealed a critical discrepancy. All available evidence indicates that **CAY10701** is not a CDK2 inhibitor but is instead classified as a microtubule-targeting agent. This fundamental difference in its mechanism of action makes a direct comparison with CDK2 inhibitors scientifically inappropriate and misleading for the intended audience of researchers, scientists, and drug development professionals.

CAY10701, also known by its CAS number 1616967-52-2 and the alternative name 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4h-pyrrolo[2,3-d]pyrimidin-4-one, is described in chemical and biological databases as a microtubule-targeting agent with antiproliferative and anticancer activities. It is also referred to as RigidinC2 Cpd7. Extensive searches of scientific literature and databases have yielded no evidence of **CAY10701** acting as an inhibitor of CDK2.

Microtubule-targeting agents and CDK2 inhibitors represent distinct classes of anticancer compounds with fundamentally different cellular targets and mechanisms of action.

- **Microtubule-Targeting Agents:** These compounds interfere with the dynamics of microtubules, which are essential components of the cell's cytoskeleton. By disrupting microtubule function, these agents can halt cell division (mitosis) and induce apoptosis (programmed cell death).
- **CDK2 Inhibitors:** These molecules specifically block the activity of Cyclin-Dependent Kinase 2, a key enzyme involved in regulating the cell cycle, particularly the transition from the G1 to

the S phase. By inhibiting CDK2, these drugs can prevent cancer cells from replicating their DNA and proliferating.

A direct comparison of **CAY10701** with CDK2 inhibitors would be akin to comparing the performance of two entirely different tools designed for separate tasks. The experimental data, assays, and biological readouts used to evaluate a microtubule-targeting agent are significantly different from those used for a CDK2 inhibitor. For instance, the potency of a microtubule-targeting agent would be assessed through assays measuring tubulin polymerization or mitotic arrest, while a CDK2 inhibitor's potency is determined by its ability to inhibit the kinase activity of the CDK2 enzyme.

Given that the foundational premise of the requested comparison is incorrect, this guide cannot be developed as originally conceived. Providing a comparison of **CAY10701** with CDK2 inhibitors would be scientifically unsound and would not provide the target audience with accurate or useful information for their research and development endeavors.

Therefore, we must conclude that a comparison guide between **CAY10701** and other CDK2 inhibitors is not applicable. Researchers interested in **CAY10701** should investigate its properties as a microtubule-targeting agent and compare it with other compounds in that class. Similarly, professionals seeking information on CDK2 inhibitors should refer to comparative studies of molecules confirmed to target this specific kinase.

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